molecular formula C7H4F4O4 B1610694 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate CAS No. 207738-02-1

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

Cat. No. B1610694
M. Wt: 228.1 g/mol
InChI Key: BTXKLSXOHABRQQ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate (TFBH) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TFBH is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Preparation of New Ligands

  • Application Summary: 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is used in the preparation of a new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate . This ligand combines an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports .
  • Results or Outcomes: The outcome of this process is the formation of a new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate . The specific results, including any quantitative data or statistical analyses, are not provided in the sources.

Synthesis of Fluorescent Probes

  • Application Summary: 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is a precursor used to synthesise BMV109, which serves as a fluorescent activity-based probe for bioimaging .
  • Results or Outcomes: The outcome of this process is the synthesis of BMV109, a fluorescent activity-based probe used for bioimaging . The specific results, including any quantitative data or statistical analyses, are not provided in the sources.

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-hydroxybenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O3.H2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h12H,(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXKLSXOHABRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544493
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

CAS RN

207738-02-1
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Yu, Y Rogan, E Khosravi, OM Musa, L Hobson… - Journal of …, 2011 - Elsevier
A new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate (C 8 H 3 F 4 O 3 ), combining an electron withdrawing group (C 6 F 4 ) to tune the reactivity with an anchor group (CO 2 Me) for …
Number of citations: 1 www.sciencedirect.com
JM Salvino, NV Kumar, E Orton, J Airey… - Journal of …, 2000 - ACS Publications
A new tetrafluorophenol activated resin that facilitates the use of 19 F NMR to quantitate loading is presented. This new resin provides a useful tool for acylation, and a novel activated …
Number of citations: 78 pubs.acs.org

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